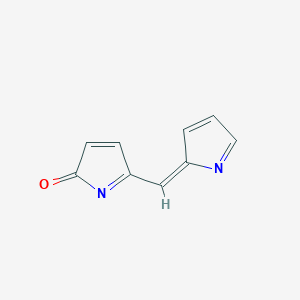

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one

Description

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

5-[(E)-pyrrol-2-ylidenemethyl]pyrrol-2-one |

InChI |

InChI=1S/C9H6N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6H/b7-6+ |

InChI Key |

ONFYCCVRHMDHCY-VOTSOKGWSA-N |

Isomeric SMILES |

C1=C/C(=C\C2=NC(=O)C=C2)/N=C1 |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=C2)N=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Pyrrole Ring Formation

Selective Formylation

Condensation to Form the Ylidene Linkage

- The aldehyde-functionalized pyrrol-2-one intermediate undergoes condensation with a pyrrole or pyrrol-2-one derivative under mild base catalysis (e.g., piperidine) at room temperature to form the methylene ylidene bridge.

- This condensation is often performed in ethanol or other polar solvents to facilitate the reaction and improve yields.

Alternative Cyclization via Sulfur Ylides

- A novel approach involves the use of sulfur ylides reacting with carbonyl compounds to form 5-hydroxy-1H-pyrrol-2(5H)-ones, which can be further transformed into related pyrrol-2-one derivatives.

- This method is transition-metal-free, one-pot, and proceeds under mild conditions, offering an efficient alternative to classical routes.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Paal-Knorr pyrrole synthesis | 1,4-dicarbonyl + NH3 or amine, reflux | 70-85 | Forms pyrrole core with substituents |

| Selective oxidation (α-methyl) | Ceric ammonium nitrate (CAN), RT, 1 h | Quantitative | Introduces formyl group at α-position |

| Vilsmeier formylation | POCl3 + DMF, 0°C to RT | 75-90 | Formylation at C(5) of pyrrol-2-one |

| Condensation | Piperidine, ethanol, RT | 60-80 | Forms ylidene linkage between pyrrole units |

| Sulfur ylide cyclization | Sulfur ylide + ketone, reflux, no metal | 80-95 | One-pot cyclization and rearrangement |

Representative Synthetic Sequence (Literature Example)

- Synthesis of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate via Paal-Knorr synthesis.

- Selective oxidation of α-methyl group with ceric ammonium nitrate to yield α-formyl pyrrole intermediate.

- Coupling with amines followed by reduction to obtain lactam intermediates.

- Lactamization promoted by 1,1′-carbonyldiimidazole (CDI).

- Hydrolytic decarboxylation with sulfuric acid in methanol.

- Vilsmeier formylation to introduce aldehyde at C(5).

- Condensation with 5-substituted oxindoles or pyrrole derivatives in presence of piperidine to afford the target compound.

Analytical and Structural Confirmation

- The formation of the target compound and intermediates is confirmed by spectroscopic techniques including:

Comparative Notes on Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Classical Paal-Knorr + Vilsmeier | Well-established, high regioselectivity | Multi-step, requires careful control |

| Sulfur ylide cyclization | One-pot, metal-free, high yield | Limited substrate scope |

| CDI-promoted lactamization | Efficient cyclization | Requires sensitive reagents |

| Friedel-Crafts acylation + Suzuki coupling (for related pyrrole derivatives) | Enables complex substitution patterns | Multi-step, requires organometallic reagents |

Chemical Reactions Analysis

Types of Reactions

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the electron-rich pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is an organic compound with a structure characterized by pyrrole rings, which is a five-membered aromatic heterocycle that contains nitrogen. The arrangement of the pyrrole moieties and the ylidene functional group gives the compound unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Potential Applications

This compound has several potential applications:

- Antimicrobial and anticancer properties Research indicates that compounds containing pyrrole structures often exhibit significant biological activity. This compound has been studied for its potential antimicrobial and anticancer properties.

- Interaction with biological molecules Studies have shown that This compound interacts with various biological molecules, potentially inhibiting or modulating their activity. Interaction studies often focus on its binding affinity to enzymes or receptors involved in crucial biological pathways. These interactions are typically assessed using techniques such as surface plasmon resonance or fluorescence spectroscopy, providing insights into the compound's mechanism of action.

- Immunosuppressant Prodigiosins (Ps) represent a family of naturally occurring red pigments characterized by a common pyrrolylpyrromethene skeleton . Some members of this family have demonstrated interesting immunosuppressive properties exerted with a novel mechanism of action, different from that of currently used drugs .

Research indicates that compounds containing pyrrole structures often exhibit significant biological activity. Specifically, This compound has been studied for its potential antimicrobial and anticancer properties. Pyrrole derivatives have been shown to interact with biological targets such as enzymes and receptors, leading to various therapeutic effects. For instance, certain pyrrole derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further pharmacological exploration.

5-hydroxy-2H-pyrrol-2-ones and cancer treatment

In a study, highly functionalized 5-hydroxy-2H-pyrrol-2-ones were synthesized and evaluated by using ERα- and phenotype-based screening assays . Monitoring of 2D and 3D cell growth confirmed potent antitumoral effects of both compounds on ER-positive breast cancer cells . Furthermore, compounds caused apoptosis and blocked the cell cycle of ER-positive breast cancer cells in the sub-G1 and G0/G1 phases . Compound 35 showed a relatively low binding affinity with ERα, but its antiestrogenic effect was associated with an increased polyubiquitination and a reduced protein expression of ERα . Clinically relevant, a possible combinatory therapy with compound 35 may enhance the antitumoral efficacy of 4-hydroxy-tamoxifen in ER-positive breast cancer cells .

Prodigiosins and immunosuppressive activity

Mechanism of Action

The mechanism of action of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Key Observations :

- Antiestrogenic Activity: Compounds like 32 and 33 () exhibit antiestrogenic effects, attributed to aryl and hydroxy substituents.

- Cytotoxicity Enhancement : Silyl groups (e.g., triisopropylsilyl in 9 ) significantly increase cytotoxicity in HCT116 colon cancer cells, likely due to improved lipophilicity and membrane penetration .

- Conjugation Effects : Derivatives with extended conjugation, such as the vinyl and methoxy groups in ’s compound, may influence photophysical properties or redox activity .

Key Observations :

- Cyclization Strategies : Many 2H-pyrrol-2-ones are synthesized via chalcone cyclization, often requiring base or acid catalysts .

- One-Pot Synthesis : highlights a streamlined one-pot method for a tert-butyl-substituted analog, improving efficiency compared to multi-step protocols .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with a substituent that includes a pyrrole moiety. Its chemical structure is crucial for understanding its biological interactions. The molecular formula is , and it has a molecular weight of approximately 174.20 g/mol.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, thereby modulating their activity.

- Receptor Binding : It could bind to receptors on cell surfaces, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example:

-

In Vitro Studies : In a study assessing the cytotoxic effects against A549 human lung adenocarcinoma cells, compounds similar to this compound demonstrated varying degrees of cytotoxicity. The MTT assay revealed that certain derivatives reduced cell viability significantly compared to controls (cisplatin) .

Compound IC50 (µM) Cell Line 5-Pyrrole Derivative A 15 A549 5-Pyrrole Derivative B 20 A549 Cisplatin 10 A549 - Mechanistic Insights : The anticancer effect is believed to be linked to the induction of apoptosis and inhibition of proliferation in cancer cells. Studies have shown that certain structural modifications enhance potency against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

-

In Vitro Antimicrobial Tests : Research indicates promising activity against multidrug-resistant strains of bacteria. For instance, derivatives exhibited selective antimicrobial activity against Staphylococcus aureus strains resistant to linezolid and tedizolid .

Pathogen Minimum Inhibitory Concentration (MIC) Methicillin-resistant S. aureus (MRSA) 32 µg/mL Vancomycin-intermediate S. aureus (VISA) 64 µg/mL

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrrole derivatives, including this compound, found that specific substitutions on the pyrrole ring enhanced anticancer efficacy against various cancer cell lines. The study utilized an MTT assay for cell viability assessment and demonstrated that compounds with electron-withdrawing groups showed increased potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive pathogens highlighted the effectiveness of certain derivatives in inhibiting the growth of resistant bacterial strains. This study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Conclusion and Future Directions

The biological activity of this compound suggests significant potential as both an anticancer and antimicrobial agent. Ongoing research is essential to fully elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and evaluate its safety profile in vivo.

Further studies should focus on:

- In Vivo Efficacy : Conducting animal studies to assess therapeutic potential.

- Mechanistic Studies : Elucidating precise molecular targets.

- Formulation Development : Exploring delivery methods to enhance bioavailability.

Q & A

Q. What are the recommended synthetic routes for 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one, and how are the products characterized?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of hydroxy-substituted pyrrol-2-one precursors. For example, substituted diaryl derivatives are prepared by reacting 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with aromatic amines or phenols under basic conditions (e.g., K₂CO₃ in ethanol or THF). Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization involves:

- 1H/13C NMR : To confirm substitution patterns and tautomeric states. For instance, vinylidene protons appear as singlets near δ 6.5–7.0 ppm, while carbonyl carbons resonate at δ 170–175 ppm .

- FTIR : Key peaks include C=O stretches (~1650–1700 cm⁻¹) and conjugated C=C bonds (~1550–1600 cm⁻¹) .

- HRMS : To validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolves tautomeric forms and confirms bond lengths/angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 7.6093 Å, b = 6.1270 Å, c = 22.8912 Å) provide unambiguous structural data .

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton coupling and long-range C-H interactions to assign substituent positions .

- UV-Vis spectroscopy : Detects π→π* transitions in conjugated systems (λmax ~250–300 nm), useful for monitoring electronic interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when elucidating the structure of substituted pyrrol-2-one derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or dynamic equilibria. Strategies include:

- Variable-temperature NMR : Observing signal splitting/merging at low temperatures to identify tautomeric states (e.g., enol-keto equilibria) .

- Isotopic labeling : Replacing exchangeable protons (e.g., NH) with deuterium to simplify spectra .

- Comparative analysis : Cross-referencing with structurally similar compounds. For example, diaryl-substituted derivatives (e.g., 5-(4-chlorophenyl)-5-hydroxy-3-phenyl derivatives) show predictable shifts in aromatic proton regions (δ 7.2–7.8 ppm) .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) indicate charge-transfer capabilities .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient pyrrolone carbonyl groups) .

- Reactivity simulations : Transition-state modeling for cyclization reactions (e.g., activation energies of ~20–25 kcal/mol for base-assisted mechanisms) .

Q. How does the choice of substituents influence the tautomeric equilibrium and stability of pyrrol-2-one derivatives?

- Methodological Answer : Substituent effects are evaluated through:

- Electron-withdrawing groups (EWGs) : Halogens (e.g., Cl, F) stabilize the keto form via conjugation, increasing melting points (e.g., 209–211°C for 5-(4-chlorophenyl) derivatives) .

- Electron-donating groups (EDGs) : Methoxy or hydroxy groups promote enol tautomers, enhancing solubility in polar solvents (e.g., ethanol or DMSO) .

- Steric effects : Bulky aryl substituents (e.g., naphthyl) hinder tautomerization, leading to crystalline solids with defined melting points (e.g., 138–140°C for 5-(4-hydroxyphenyl) derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.